NiCur
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NiCur is a potent and selective inhibitor of CREB-binding protein (CBP) histone acetyltransferase (HAT). It has an IC50 value of 0.35 μΜ and is known for blocking CBP HAT activity and downregulating p53 activation upon genotoxic stress . This compound is used extensively in scientific research for its ability to modulate gene regulatory mechanisms without affecting the expression of target proteins .
Preparation Methods
NiCur can be synthesized through various methods. One common approach involves the electrochemical deposition of NiCu alloy coatings on a copper electrode. The process includes adjusting the Ni/Cu mole ratio in the electrolyte and the current density to control the alloy composition and morphology . Another method involves the preparation of NiCu/SiO2 catalysts through a facile ammonia evaporation method, which is then applied to the aqueous-phase selective hydrogenation of furfural . These methods ensure high dispersion of metal nanoparticles and the synergistic effect between nickel and copper, enhancing the yield and stability of the compound .
Chemical Reactions Analysis
NiCur undergoes several types of chemical reactions, including hydrogenation and hydrodeoxygenation. For instance, NiCu alloy nanoparticles supported on carbon-doped silica have been used for the hydrogenation of nitroarenes . The catalyst exhibits high activity and stability, transforming various substituted nitro aromatics into aromatic amines with high selectivity . Additionally, this compound can be used in the hydrodeoxygenation of benzofuran, where the incorporation of copper enhances the reducibility of nickel oxide species, leading to higher catalytic activity .
Scientific Research Applications
NiCur has a wide range of applications in scientific research. It is primarily used as a CBP HAT inhibitor to study gene regulatory mechanisms and chromatin landscape reprogramming . In the field of cancer research, this compound is valuable for its ability to downregulate p53 activation, thereby minimizing the side effects of anticancer therapies . It is also used in the study of epigenetics, particularly in understanding the role of histone acetylation in gene expression . Furthermore, this compound’s ability to modulate biological outcomes makes it a useful tool in various biological and medical research applications .
Mechanism of Action
NiCur exerts its effects by blocking the activity of CBP histone acetyltransferase. This inhibition leads to a reduction in the acetylation of histone H3 at lysine 27, which in turn increases the levels of tri-methylation at the same site . The compound also downregulates the activation of p53 upon genotoxic stress by docking into the active site of CBP HAT . This mechanism allows this compound to modulate gene expression and cellular responses without affecting the overall expression of target proteins .
Comparison with Similar Compounds
NiCur is unique in its high selectivity and potency as a CBP HAT inhibitor. Similar compounds include other histone acetyltransferase inhibitors such as anacardic acid and garcinol, which also target CBP/p300 HAT but with different selectivity and potency profiles . Unlike these compounds, this compound demonstrates consistent concentration-dependent inhibition of p53 reporter assays, making it a more reliable tool for studying gene regulatory mechanisms .
Properties
Molecular Formula |
C22H16N2O |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-[(E)-[(3E)-3-[(3-cyanophenyl)methylidene]-2-oxocyclohexylidene]methyl]benzonitrile |
InChI |
InChI=1S/C22H16N2O/c23-14-18-6-1-4-16(10-18)12-20-8-3-9-21(22(20)25)13-17-5-2-7-19(11-17)15-24/h1-2,4-7,10-13H,3,8-9H2/b20-12+,21-13+ |
InChI Key |
LENALXRGKSPEKI-ZIOPAAQOSA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC(=CC=C2)C#N)/C(=O)/C(=C/C3=CC(=CC=C3)C#N)/C1 |
Canonical SMILES |
C1CC(=CC2=CC(=CC=C2)C#N)C(=O)C(=CC3=CC(=CC=C3)C#N)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.